1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a complex organic compound that features a combination of fluorobenzyl, sulfonyl, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Fluorobenzylation: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and sulfonylation steps, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions of triazole and piperidine derivatives with biological targets.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The fluorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
- 1-((2-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-((2-bromobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-((2-methylbenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Comparison: 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its ability to cross biological membranes. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h1-4,7-8,13H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCSQANNIYFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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